Product packaging for Propyldioctylamine(Cat. No.:CAS No. 15959-39-4)

Propyldioctylamine

Cat. No.: B101157
CAS No.: 15959-39-4
M. Wt: 283.5 g/mol
InChI Key: JVHQABRJBCIYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyldioctylamine (theoretical formula often suggested as C₁₉H₄₁N, though subject to confirmation via analytical methods) is a high-purity, specialty amine compound intended for research and development applications. This chemical is conceptualized as a long-chain alkylamine, potentially synthesized from the structural motifs of precursors like dioctylamine and propylamine . Its value in a laboratory setting is derived from its potential role as a versatile intermediate or building block in organic synthesis, particularly in the development of complex molecules, surfactants, or ionic liquids. The mechanism of action for amines of this nature often involves their nucleophilic and basic properties. The lone pair of electrons on the nitrogen atom can facilitate reactions with electrophiles, making it a potential candidate for use in catalysis, as a corrosion inhibitor, or in the preparation of specialty salts. Researchers might also explore its utility in material science, such as in the surface modification of nanoparticles or as a component in extraction processes. The molar mass can be calculated based on its molecular formula using standard atomic weights (C: 12.011 g/mol, H: 1.008 g/mol, N: 14.007 g/mol) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H41N B101157 Propyldioctylamine CAS No. 15959-39-4

Properties

CAS No.

15959-39-4

Molecular Formula

C19H41N

Molecular Weight

283.5 g/mol

IUPAC Name

N-octyl-N-propyloctan-1-amine

InChI

InChI=1S/C19H41N/c1-4-7-9-11-13-15-18-20(17-6-3)19-16-14-12-10-8-5-2/h4-19H2,1-3H3

InChI Key

JVHQABRJBCIYFO-UHFFFAOYSA-N

SMILES

CCCCCCCCN(CCC)CCCCCCCC

Canonical SMILES

CCCCCCCCN(CCC)CCCCCCCC

Origin of Product

United States

Advanced Synthetic Methodologies and Catalytic Pathways for Propyldioctylamine

Catalytic Amination of Alcohols: A Primary Route to Propyldioctylamine

The direct amination of alcohols represents a highly atom-economical and environmentally benign route for the production of amines, including this compound. epa.gov This approach utilizes readily available alcohol precursors and generates water as the primary byproduct. epa.gov

Role of Dehydrogenation-Hydrogenolysis Catalysis in this compound Synthesis

Dehydrogenation-hydrogenolysis catalysis is central to the synthesis of this compound from alcohols. The process involves three key steps: the dehydrogenation of the alcohol to an aldehyde or ketone, the addition of an amine to this intermediate, and finally, hydrogenolysis. researchgate.net The catalyst facilitates both the initial dehydrogenation of the alcohol and the final hydrogenation of the imine intermediate. csic.esnih.gov This catalytic cycle allows for the direct conversion of alcohols to amines, a process that is both efficient and has a high atom economy. rug.nlgoogle.com

Investigation of Heterogeneous Catalytic Systems for this compound Production

Several heterogeneous catalytic systems have been investigated for the synthesis of this compound and other tertiary amines. These catalysts are favored for their ease of separation and potential for recycling.

Novel quaternary catalysts such as NiCuMgFe/Al2O3 and NiCuZnFe/Al2O3 have been prepared using the co-precipitation method. researchgate.net In particular, the NiCuMgFe/Al2O3 catalyst, with an optimized molar ratio of nNi:nCu:nMg:nFe = 1.25:1:0.3:0.6, has demonstrated a high yield of N-propyldioctylamine (NPDA) at 94.3% and exhibits good stability for recycling. researchgate.netresearchgate.netresearchgate.net This catalyst has also shown versatility in the synthesis of other alkyl tertiary amines. researchgate.netresearchgate.netresearchgate.net

Another effective catalytic system is Cu-Ni supported on CaCO3. researchgate.netresearchgate.net This catalyst has been successfully used in the amination of fatty alcohols. researchgate.netresearchgate.net The selectivity of these catalysts can be adjusted by altering the ratio of copper to nickel or by the addition of a third metallic component like zinc or magnesium. researchgate.netresearchgate.net

Catalyst SystemKey FeaturesReported this compound YieldReference
NiCuMgFe/Al2O3Quaternary catalyst prepared by co-precipitation. Optimized molar ratio for high yield and stability.94.3% researchgate.netresearchgate.netresearchgate.net
NiCuZnFe/Al2O3Quaternary catalyst prepared by co-precipitation.Data not specified researchgate.net
Cu-Ni/CaCO3Supported catalyst with adjustable selectivity based on Cu/Ni ratio and additives (Zn, Mg).Data not specified researchgate.netresearchgate.net

Influence of Catalyst Composition and Structure on this compound Yield and Selectivity

The composition and structure of the catalyst play a critical role in determining the yield and selectivity of this compound. For the NiCuMgFe/Al2O3 catalyst, a synergistic effect between the magnesium and iron promoters has been observed. researchgate.net This synergy enhances the percentage of active Cu⁰ species and improves the dispersion of NiO active sites. researchgate.net Consequently, the catalyst exhibits a balance between its hydrogenation and dehydrogenation capabilities, leading to high conversion of the alcohol and high selectivity towards the tertiary amine product. researchgate.net

Similarly, for Cu-Ni/CaCO3 catalysts, the selectivity is influenced by the ratio of copper to nickel and the presence of promoters like zinc or magnesium. researchgate.net The reducibility of Ni2+ in the catalyst, which is affected by these components, is a key factor in determining catalyst selectivity. researchgate.net A lower reducibility of Ni2+ has been correlated with higher catalyst selectivity. researchgate.net

CatalystCompositional/Structural FactorEffect on PerformanceReference
NiCuMgFe/Al2O3Synergy between Mg and Fe promotersIncreases active Cu⁰ species, improves NiO dispersion, balances hydrogenation/dehydrogenation. researchgate.net
Cu-Ni/CaCO3Cu/Ni ratio and Zn/Mg additivesAdjusts catalyst selectivity by modifying the reducibility of Ni²⁺. researchgate.net

Emerging Synthetic Strategies Incorporating this compound as a Product or Intermediate

Beyond traditional catalytic amination, emerging strategies are being explored for the synthesis of amines like this compound.

Application of Borrowing Hydrogen Mechanisms in Amine Alkylation Pathways

The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a powerful and sustainable strategy for the N-alkylation of amines with alcohols. csic.esresearchgate.netunivie.ac.at This process is atom-economical, with water being the only byproduct. uio.no The mechanism involves three main steps:

Dehydrogenation: The catalyst temporarily "borrows" hydrogen from the alcohol, converting it into a more reactive aldehyde or ketone. csic.esunivie.ac.at

Intermediate Reaction: The aldehyde or ketone then reacts with an amine to form an imine intermediate. csic.es

Hydrogenation: The catalyst returns the borrowed hydrogen to the imine, reducing it to the final N-alkylated amine product. csic.esunivie.ac.at

This methodology avoids the need for external hydrogen gas or other reducing agents, making it an environmentally friendly process. univie.ac.at Both homogeneous and heterogeneous catalysts, including those based on iridium and ruthenium, have been developed for this transformation. researchgate.netresearchgate.netrsc.org The choice of catalyst and ligand can significantly influence the selectivity of the reaction. researchgate.net Recent computational studies on single-atom nickel catalysts have provided deeper insights into the borrowing hydrogen mechanism for amine alkylation. uio.no

Spectroscopic and Analytical Characterization of Catalytic Systems in this compound Production

The efficiency and selectivity of this compound synthesis are critically dependent on the physicochemical properties of the catalyst employed. A thorough characterization of the catalyst's architecture is therefore essential to understand its behavior and to establish a clear relationship between its structural features and catalytic performance.

Advanced Characterization Techniques for Catalyst Architecture (e.g., X-ray Diffraction, Raman Spectroscopy, UV-vis Diffuse Reflectance, X-ray Photoelectron Spectroscopy, H2-Temperature Programmed Reduction)

In the synthesis of N-propyldioctylamine (NPDA) via the catalytic amination of alcohols, multicomponent catalysts are often employed. researchgate.net The characterization of these complex systems requires a suite of advanced analytical techniques to elucidate their structural, electronic, and redox properties. Research into the production of NPDA using quaternary catalysts like NiCuMgFe/Al2O3 has utilized several such methods to understand the catalyst's composition and morphology. researchgate.netresearchgate.net

X-ray Diffraction (XRD): XRD is a fundamental technique used to identify the crystalline phases present in a catalyst. By analyzing the diffraction pattern, researchers can determine the crystal structure, phase composition, and average crystallite size of the active metal components and the support material. In catalysts used for amination, XRD can confirm the presence of metal oxides (e.g., NiO) and metallic phases (e.g., Cu⁰), providing insight into the state of the catalyst before and after reduction and reaction. researchgate.netmdpi.com

Raman Spectroscopy: This technique provides information about the vibrational modes of molecules and crystal lattices. It is particularly sensitive to the structure of metal oxides and can detect the presence of different phases and defects. For catalysts in this compound synthesis, Raman spectroscopy can help identify the specific forms of metal oxides and the nature of their interaction with the support, which can influence catalytic activity. researchgate.net

UV-vis Diffuse Reflectance Spectroscopy (UV-vis-DR): UV-vis-DR spectroscopy probes the electronic transitions within a material. It is used to study the coordination environment and oxidation states of the metal species in the catalyst. For instance, it can differentiate between various oxidation states of nickel and copper, revealing how promoters like magnesium and iron might influence the electronic properties of the active sites. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides quantitative data on the elemental composition and chemical (oxidation) states of the elements on the catalyst's surface. mdpi.com Since catalysis is a surface phenomenon, understanding the surface composition is crucial. In the context of NiCuMgFe/Al2O3 catalysts for NPDA synthesis, XPS is used to determine the surface concentration of Ni, Cu, Mg, and Fe and their respective oxidation states, which are directly linked to the catalyst's activity. researchgate.netresearchgate.net

H2-Temperature Programmed Reduction (H2-TPR): H2-TPR is used to assess the reducibility of the metal oxide species in the catalyst. The catalyst is heated in a stream of hydrogen, and the consumption of H2 is monitored. The temperature at which reduction peaks occur indicates the ease of reduction of different metal oxides and the strength of their interaction with the support. For Ni-Cu based catalysts, H2-TPR can reveal how promoters affect the reduction temperature of NiO, which is critical for creating the active metallic sites required for the amination reaction. researchgate.net

The table below summarizes the application of these techniques in catalyst characterization.

TechniqueInformation ObtainedRelevance to Catalyst Performance
X-ray Diffraction (XRD) Crystalline phases, crystallite size, lattice parameters.Determines the active phases and their dispersion.
Raman Spectroscopy Vibrational modes, phase identification of metal oxides.Elucidates the structure of catalyst components and their interactions.
UV-vis Diffuse Reflectance Electronic transitions, coordination, and oxidation states of metals.Reveals the electronic properties of active sites.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical (oxidation) states. mdpi.comCharacterizes the catalyst surface, where the reaction occurs.
H2-Temperature Programmed Reduction (H2-TPR) Reducibility of metal oxides, metal-support interactions.Indicates the ease of formation of active metallic sites.

Correlation of Catalyst Properties with Catalytic Performance in this compound Synthesis

Establishing a direct correlation between the physicochemical properties of a catalyst and its performance (i.e., activity, selectivity, and stability) is the ultimate goal of catalyst characterization. For the synthesis of this compound, research on NiCuMgFe/Al2O3 catalysts has demonstrated a clear link between the catalyst's architecture and its high efficacy. researchgate.net

Studies have shown that the addition of magnesium (Mg) and iron (Fe) as promoters to a Ni-Cu/Al2O3 catalyst significantly enhances its performance. researchgate.netresearchgate.net Characterization using the techniques described above revealed that a synergistic effect between Mg and Fe leads to crucial changes in the catalyst's structure. Specifically, these promoters improve the dispersion of nickel oxide (NiO) active sites and increase the percentage of metallic copper (Cu⁰) on the catalyst surface. researchgate.netresearchgate.net

The improved dispersion of NiO ensures that more active sites are available for the reaction, while the higher concentration of Cu⁰ plays a critical role in balancing the catalyst's functionality. The amination of alcohols to tertiary amines is a complex process believed to involve dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amine and subsequent hydrogenation of the resulting imine. google.com A well-balanced catalyst must efficiently perform both dehydrogenation and hydrogenation steps. The optimized NiCuMgFe/Al2O3 catalyst, with its enhanced NiO dispersion and Cu⁰ content, achieves this balance, leading to superior performance. researchgate.net

Research findings indicate that a catalyst with an optimized molar ratio of nNi:nCu:nMg:nFe = 1.25:1:0.3:0.6 supported on alumina (B75360) (Al2O3) can achieve a N-propyldioctylamine (NPDA) yield of 94.3%. researchgate.net This high yield is a direct consequence of the structural and electronic modifications induced by the promoters, as confirmed by XRD, XPS, and H2-TPR analyses. The correlation is clear: the improved reducibility and dispersion of active species, facilitated by the promoters, create a more efficient catalytic system for the synthesis of this compound. researchgate.netresearchgate.net

The table below presents research findings on the performance of a promoted catalyst in this compound synthesis.

Catalyst CompositionSupportProductYieldReference
NiCuMgFe (1.25:1:0.3:0.6 molar ratio)Al2O3N-propyldioctylamine (NPDA)94.3% researchgate.net

This direct correlation between the characterized properties and the observed catalytic activity underscores the importance of employing advanced analytical methodologies in the rational design of catalysts for industrial chemical production.

Computational and Theoretical Investigations Pertaining to Propyldioctylamine

Quantum Chemical Approaches to Propyldioctylamine Reaction Mechanism Elucidation

Quantum chemical methods are instrumental in exploring the electronic structure of molecules, which governs their reactivity. These approaches could, in principle, provide a deep understanding of the reaction mechanisms involving this compound.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. wikipedia.org It has proven to be a valuable tool for studying the mechanisms of catalytic reactions. For tertiary amines in general, DFT studies have been successfully employed to:

Analyze reaction pathways, such as in the methanolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) catalyzed by tertiary amines, by calculating transition states. scielo.org.mx

Probe the mechanistic details of stereoselective synthesis, for example, in the rhodium-catalyzed asymmetric synthesis of α-tertiary amines, by modeling reaction intermediates. researchgate.net

Elucidate the role of the catalyst in reactions like urethane (B1682113) formation, by comparing the energy barriers of different potential pathways. wikipedia.orgfrontiersin.org

Although these examples highlight the power of DFT in the study of tertiary amines, no specific DFT studies on the catalytic pathways involving this compound have been found in the surveyed literature. Such a study could, for example, detail the energetic landscape of its formation or its action as a catalyst itself.

Applications of Propyldioctylamine in Diverse Chemical Systems

Propyldioctylamine as a Catalytic Agent in Organic Transformations

Tertiary amines are a class of organic compounds that are widely utilized as catalysts in various chemical reactions. Their basicity and steric properties can be tuned to facilitate specific transformations, enhance reaction rates, and influence the selectivity towards desired products. This compound, as a member of this class, has been investigated for its catalytic activity.

Tertiary Amine Catalysis in Isomerization Processes (e.g., cis-Anethole (B1224065) to trans-Anethole Isomerization)

This compound has been identified as a potential tertiary amine catalyst in the isomerization of cis-anethole to trans-anethole. Current time information in Bangalore, IN. This transformation is of industrial significance as trans-anethole is a valuable flavor and fragrance compound. The process involves the conversion of the less desirable cis-isomer to the more valuable trans-isomer.

In a patented process for the preparation of trans-anethole, this compound is listed among a group of tertiary amines that can be used in conjunction with a bisulfate salt to effect the isomerization. Current time information in Bangalore, IN. The reaction mixture, containing cis-anethole, a bisulfate salt, and a tertiary amine like this compound, is heated to cause the isomerization. Current time information in Bangalore, IN. The general principle of catalysis in this context is the ability of the tertiary amine to facilitate the reaction, leading to a high yield of the desired trans-anethole. Current time information in Bangalore, IN.

Investigation of this compound's Role in Suppressing Side Reactions and Improving Selectivity in Catalytic Systems

The selectivity of a catalyst is its ability to direct a reaction to yield a particular product, which is a crucial aspect of chemical synthesis. byjus.com In many catalytic systems, the formation of unwanted byproducts can reduce the yield of the desired product and complicate purification processes. Tertiary amines can play a role in enhancing selectivity by suppressing these side reactions.

This compound in Liquid-Liquid Extraction and Separation Technologies

Liquid-liquid extraction is a widely used separation technique in the chemical industry to separate components from a liquid mixture by contacting it with another immiscible liquid (solvent). scribd.comphyschemres.org Tertiary amines are known to be effective extractants for certain compounds, particularly carboxylic acids, from aqueous solutions in a process known as reactive extraction. ijaem.netresearchgate.netscielo.br

Functionality as an Extraction Agent for Specific Chemical Species (e.g., Acetic Acid Recovery)

The recovery of acetic acid from aqueous solutions is a common industrial challenge, often addressed by liquid-liquid extraction. google.comresearchgate.net Various solvents and extractants are employed for this purpose, with tertiary amines like trioctylamine (B72094) and triisooctylamine (B1619743) being studied for their effectiveness. researchgate.netscielo.br These amines function by forming an acid-amine complex that is soluble in the organic phase, thus facilitating the transfer of the acid from the aqueous to the organic phase. ijaem.net

Despite the known utility of other tertiary amines in this application, the search results did not provide any specific information on the use of this compound as an extraction agent for acetic acid or any other specific chemical species. Therefore, its functionality in this particular application cannot be detailed based on the available information.

Broader Industrial Relevance and Research in Chemical Manufacturing

The industrial applications of a chemical compound are a reflection of its physical and chemical properties, its cost-effectiveness, and its performance in specific processes. The synthesis of N-propyldioctylamine itself has been a subject of research, with studies focusing on optimizing its yield through novel catalytic processes. For instance, a NiCuMgFe/Al₂O₃ catalyst has been shown to produce N-propyldioctylamine with a high yield of 94.3%. researchgate.net

Contribution to Surfactant and Oleo/Detergent Industries

The surfactant and oleo/detergent industries utilize a wide range of chemical compounds, including various types of amines and their derivatives, for their surface-active properties. rimpro-india.comjocpr.comallen.in These compounds are fundamental to the formulation of cleaning products, emulsifiers, and other specialty chemicals. yeserchem.com

However, based on the provided search results, there is no specific information available that details the contribution or application of this compound in the surfactant and oleo/detergent industries.

Future Prospects and Research Trajectories for Propyldioctylamine

Integration of Green Chemistry Principles in Propyldioctylamine Synthesis and Application

The integration of green chemistry principles is fundamental to modernizing the lifecycle of chemical products, from their synthesis to their final application. pjoes.comsigmaaldrich.com The goal is to minimize environmental impact by design. sigmaaldrich.com For this compound, this involves a holistic rethinking of its production and use, guided by the foundational tenets of green chemistry.

The principles of green chemistry provide a framework for this sustainable approach. mlsu.ac.in Key considerations for this compound include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. sigmaaldrich.commlsu.ac.in A significant focus is on the use of safer solvents and auxiliaries, moving away from volatile organic compounds (VOCs) that are often harmful and difficult to manage. pjoes.com Research is exploring alternatives like water, supercritical fluids such as CO2, and Natural Deep Eutectic Solvents (NADES), which are derived from natural, non-toxic compounds like sugars, amino acids, and organic acids. encyclopedia.pubptmitraayu.comwikipedia.org These green solvents are often biodegradable, have low toxicity, and can be tailored for specific applications. ptmitraayu.comwhiterose.ac.uk

The application of these principles to this compound synthesis can be systematically evaluated, as shown in the table below.

Table 1: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry Principle Application to this compound Synthesis & Use
Prevention Designing synthesis routes that produce minimal byproducts, reducing the need for waste treatment. sigmaaldrich.com
Atom Economy Utilizing methods like "hydrogen borrowing" which incorporates most atoms from reactants (e.g., dioctylamine (B52008) and propanol) into the final product, this compound. mlsu.ac.in
Safer Solvents & Auxiliaries Replacing traditional organic solvents with green alternatives like water, supercritical CO2, or NADES in both synthesis and extraction applications. sigmaaldrich.commdpi.com
Design for Energy Efficiency Employing highly active catalysts that allow reactions to occur at ambient temperature and pressure, thus lowering energy consumption. mlsu.ac.in
Use of Renewable Feedstocks Investigating the potential to derive starting materials, such as propanol, from renewable biomass sources. pjoes.com

| Catalysis | Using selective catalysts to improve reaction efficiency and reduce the formation of unwanted derivatives, minimizing downstream purification efforts. sigmaaldrich.com |

In its applications, particularly as a solvent extractor, green principles can be integrated by using this compound within a system that facilitates its recovery and reuse, minimizing its release into the environment.

Development of Sustainable and Highly Efficient Catalytic Systems for this compound Production

The production of tertiary amines like this compound traditionally relies on methods that can be resource-intensive. The future lies in developing catalytic systems that are not only highly efficient but also sustainable. frontiersin.org Research is focused on heterogeneous catalysts, which are easily separated from the reaction mixture and can be recycled, and on processes that use benign starting materials. kuleuven.be

A promising green route is the N-alkylation of secondary amines with alcohols through a "borrowing hydrogen" strategy. cjcatal.comrsc.org In the context of this compound, this would involve the reaction of dioctylamine with propanol. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine. The borrowed hydrogen is then used to reduce the resulting imine to the final tertiary amine, with water as the only byproduct. rsc.org This process is highly atom-economical and avoids the use of harsh alkylating agents.

Several catalytic systems have shown high efficacy for this type of transformation and could be adapted for this compound synthesis:

Platinum (Pt) Nanowires: These catalysts have demonstrated high efficiency in the reductive alkylation of secondary amines with aldehydes under mild conditions, offering a rapid and green pathway to tertiary amines. rsc.org

Bimetallic Pt-Sn/γ-Al2O3: This heterogeneous catalyst effectively facilitates the N-alkylation of amines with alcohols without an external hydrogen source and can be easily recycled. cjcatal.com

Nickel (Ni)-based Catalysts: Earth-abundant metals like nickel are attractive alternatives to precious metals. acdlabs.com Nano-catalysts of nickel have been shown to be effective for the synthesis of tertiary amines through tandem reactions, offering a cost-effective and practical option. chemrxiv.org

Table 2: Comparison of Potential Catalytic Systems for this compound Synthesis

Catalyst System Reactants for this compound Key Advantages Relevant Research Findings
Pt Nanowires Dioctylamine, Propanal High efficiency, Mild reaction conditions, Green and rapid process. rsc.org Efficiently catalyzes the direct formation of tertiary amines from secondary amines and aldehydes. rsc.org
Pt-Sn/γ-Al2O3 Dioctylamine, Propanol Heterogeneous (easy to recycle), No external H2 needed, Tolerates various functional groups. cjcatal.com Utilizes "borrowing hydrogen" strategy, producing water as the main byproduct. cjcatal.com

| Ni/NiO@C | Dioctylamine, Propanal/Propanol | Earth-abundant metal (cost-effective), High stability, Easily recyclable, Industrially applicable. chemrxiv.org | Effective for one-pot tandem synthesis of tertiary amines with good functional group compatibility. chemrxiv.org |

The ongoing development in this area aims to create catalysts with even higher activity and selectivity, operating under milder conditions to further reduce the carbon footprint of chemical production. frontiersin.orgclariant.com

Predictive Modeling and Rational Design for Novel Applications of this compound

While this compound has established uses, its full potential remains to be explored. Future advancements will likely stem from predictive modeling and rational design, where computational tools are used to forecast the compound's behavior and design new molecules for specific tasks. This approach moves beyond traditional trial-and-error experimentation, saving time, resources, and reducing waste.

Computational chemistry can be used to model the physicochemical properties of this compound, such as its solvency, viscosity, and interaction with other molecules. For instance, in its role as a metal extractant, quantum mechanical calculations could predict its binding affinity and selectivity for different metal ions. This would allow for the optimization of extraction processes or even the rational design of this compound derivatives with enhanced performance for specific, high-value metals.

Furthermore, predictive models can guide the exploration of entirely new application areas. By simulating its interaction with various biological or material interfaces, researchers could identify potential uses in fields like drug delivery, lubrication, or as a phase-transfer catalyst. High-throughput screening, aided by computational methods, can rapidly evaluate a large number of potential molecular structures and reaction conditions, accelerating the discovery of greener and more efficient synthetic routes. acdlabs.com

Table 3: Potential Research Trajectories Using Predictive Modeling for this compound

Research Area Modeling Technique Objective Potential Outcome
Enhanced Metal Extraction Density Functional Theory (DFT), Molecular Dynamics (MD) Predict binding energies and coordination geometries with various metal ions. Design of this compound analogues with superior selectivity and efficiency for critical raw materials.
Novel Catalytic Applications Quantum Mechanics/Molecular Mechanics (QM/MM) Model the transition states of this compound as a potential phase-transfer catalyst in organic reactions. Identification of new, efficient catalytic cycles where this compound can be employed.
Formulation Science Quantitative Structure-Property Relationship (QSPR) Correlate molecular structure with physical properties (e.g., viscosity, boiling point) to predict its behavior in complex mixtures. Development of new formulations for applications in agrochemicals or specialty coatings.

| Green Solvent Design | Conductor-like Screening Model for Real Solvents (COSMO-RS) | Predict solubility of various compounds in this compound to assess its potential as a green solvent alternative. | Replacement of hazardous solvents in specific industrial processes with this compound-based systems. |

This in-silico approach represents a paradigm shift in chemical research, enabling a more targeted, efficient, and sustainable path toward innovation for compounds like this compound.

Q & A

Q. Basic

  • Infrared (IR) Spectroscopy : Identify amine and alkyl group vibrations (e.g., N-H stretches at ~3300 cm1^{-1}) .
  • Gas Chromatography-MS (GC-MS) : For volatile derivatives, use derivatization agents (e.g., BSTFA) to enhance detectability .
  • Sample Preparation : Standardize protocols for solvent extraction (e.g., dichloromethane for non-polar matrices) and filtration to minimize matrix interference .

How should contradictory data on this compound’s solvent interactions be systematically analyzed to determine underlying causes?

Advanced
Resolve contradictions through:

  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity .
  • Controlled Replication : Replicate experiments under identical conditions (pH, temperature, solvent grade) to isolate variables .
  • Computational Modeling : Use molecular dynamics simulations to predict solvent interactions and compare with empirical data .

What computational models are suitable for predicting this compound’s behavior in different environmental or biological systems?

Q. Basic

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate solvation dynamics or membrane permeability using force fields like CHARMM or AMBER .
  • QSAR Models : Corrogate structural descriptors with toxicity or biodegradability data for environmental risk assessments .

What strategies mitigate batch-to-batch variability in this compound synthesis to ensure reproducible research outcomes?

Q. Advanced

  • Standard Operating Procedures (SOPs) : Document precise stoichiometric ratios, mixing speeds, and purification steps (e.g., column chromatography gradients) .
  • Quality Control (QC) : Implement in-line PAT (Process Analytical Technology) tools (e.g., NIR spectroscopy) for real-time monitoring .
  • Robustness Testing : Use Plackett-Burman designs to identify critical process parameters and establish control limits .

How can researchers design experiments to evaluate this compound’s catalytic or inhibitory effects in complex reaction systems?

Q. Advanced

  • Kinetic Studies : Measure initial reaction rates under varying this compound concentrations using stopped-flow techniques .
  • Inhibition Assays : Employ competitive vs. non-competitive models (e.g., Lineweaver-Burk plots) to determine mechanism .
  • Control Experiments : Include positive/negative controls (e.g., known inhibitors) and account for solvent effects via blank runs .

What methodologies are recommended for resolving discrepancies in this compound’s reported thermodynamic properties?

Q. Advanced

  • Calorimetric Validation : Re-measure enthalpy changes via differential scanning calorimetry (DSC) with high-purity samples .
  • Literature Review : Apply the FINER criteria to assess prior studies for feasibility, novelty, and ethical rigor .
  • Error Analysis : Quantify measurement uncertainties (e.g., via Monte Carlo simulations) to identify systematic vs. random errors .

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